ファモチジン-13C,d4 酸不純物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

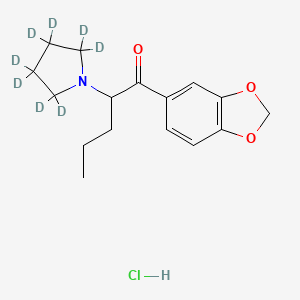

Famotidine-13C,d4 Acid Impurity is a labeled impurity of famotidine, a potent histamine H2-receptor antagonist widely used in the treatment of gastric and duodenal ulcers . Famotidine-13C,d4 Acid Impurity is used in various research and analytical applications to study the pharmacokinetics and metabolism of famotidine .

科学的研究の応用

Famotidine-13C,d4 Acid Impurity has several scientific research applications:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of famotidine in biological systems.

Metabolism Studies: Helps in identifying metabolic pathways and intermediates of famotidine.

Analytical Chemistry: Serves as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of famotidine and its impurities.

Drug Development: Assists in the development of new formulations and the assessment of drug stability

作用機序

Target of Action

The primary target of Famotidine-13C,d4 Acid Impurity is the histamine H2 receptor . This receptor plays a crucial role in the secretion of gastric acid in the stomach. By acting as an antagonist to this receptor, Famotidine helps in the treatment of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .

Mode of Action

Famotidine-13C,d4 Acid Impurity works by competitively blocking the histamine H2 receptors, thereby inhibiting gastric acid secretion . It is highly selective towards this receptor and is significantly more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .

Biochemical Pathways

The action of Famotidine-13C,d4 Acid Impurity affects the biochemical pathway of gastric acid secretion. By blocking the histamine H2 receptors, it suppresses the production of gastric acid, acid concentration, pepsin content, and the volume of gastric secretion . This results in a decrease in both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin .

Pharmacokinetics

The parent compound, famotidine, has a bioavailability of 40-45% when taken orally . It has a half-life of 2.5-3.5 hours and is primarily excreted through the kidneys . These properties may influence the bioavailability of Famotidine-13C,d4 Acid Impurity.

Result of Action

The result of Famotidine-13C,d4 Acid Impurity’s action is a reduction in the production of gastric acid. This leads to relief from symptoms associated with conditions like gastric ulcers and GERD . It also inhibits histamine-induced signaling processes in infected cells .

生化学分析

Biochemical Properties

Famotidine-13C,d4 Acid Impurity, like its parent compound Famotidine, is expected to interact with histamine H2 receptors. These receptors are proteins that play a crucial role in the biochemical reactions involving the regulation of gastric acid secretion . The interaction between Famotidine-13C,d4 Acid Impurity and these receptors is likely to be of a competitive inhibitory nature, similar to Famotidine .

Cellular Effects

Famotidine-13C,d4 Acid Impurity, due to its structural similarity with Famotidine, may exhibit similar cellular effects. Famotidine has been shown to inhibit histamine-induced expression of Toll-like receptor 3 (TLR3) in SARS-CoV-2 infected cells, reducing TLR3-dependent signaling processes that culminate in activation of IRF3 and the NF-κB pathway, subsequently controlling antiviral and inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of Famotidine-13C,d4 Acid Impurity is likely to be similar to that of Famotidine. Famotidine acts by competitively inhibiting histamine at the H2 receptors of the gastric parietal cells, thereby reducing gastric acid secretion .

Temporal Effects in Laboratory Settings

A study on Famotidine showed that response was linearly dependent on concentration, suggesting that the effects of Famotidine-13C,d4 Acid Impurity may also change over time in a dose-dependent manner .

Dosage Effects in Animal Models

Dosage adjustments are recommended based on the condition being treated .

Metabolic Pathways

Famotidine-13C,d4 Acid Impurity is expected to be involved in similar metabolic pathways as Famotidine. Famotidine decreases the production of gastric acid, suppresses acid concentration and pepsin content, and decreases the volume of gastric secretion .

準備方法

The preparation of Famotidine-13C,d4 Acid Impurity involves synthetic routes that incorporate isotopically labeled carbon (13C) and deuterium (d4) atoms into the famotidine molecule. The synthesis typically involves the following steps:

Isotopic Labeling: Introduction of 13C and d4 labels into the precursor molecules.

Chemical Synthesis: Formation of the famotidine structure through a series of chemical reactions, including thiazole ring formation and sulfonamide group attachment.

Purification: Isolation and purification of the labeled impurity using chromatographic techniques.

化学反応の分析

Famotidine-13C,d4 Acid Impurity undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring and sulfonamide group.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .

類似化合物との比較

Famotidine-13C,d4 Acid Impurity can be compared with other labeled impurities and analogs of famotidine, such as:

Famotidine-13C,d2 Acid Impurity: Similar in structure but with different isotopic labeling.

Famotidine-d4 Acid Impurity: Contains only deuterium labeling without 13C.

Famotidine-13C Acid Impurity: Contains only 13C labeling without deuterium.

The uniqueness of Famotidine-13C,d4 Acid Impurity lies in its dual isotopic labeling, which provides enhanced sensitivity and specificity in analytical applications .

特性

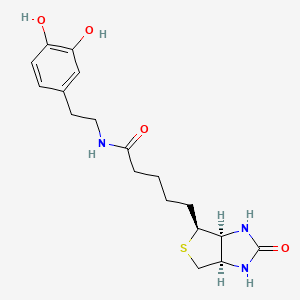

CAS番号 |

1324230-60-5 |

|---|---|

分子式 |

C8H12N4O2S2 |

分子量 |

265.347 |

IUPAC名 |

2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C8H12N4O2S2/c9-7(10)12-8-11-5(4-16-8)3-15-2-1-6(13)14/h4H,1-3H2,(H,13,14)(H4,9,10,11,12)/i1D2,2D2,6+1 |

InChIキー |

JEGZXDCDUSGFSB-VKKAIXRESA-N |

SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=O)O |

同義語 |

3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]propanoic Acid-13C,d4; 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanoic acid-13C,d4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-1-isopropylamino-2-propanol](/img/structure/B589018.png)

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)

![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)